Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: No Published IC50 Data Exist for 2034564-42-4
No sEH inhibitory activity data—neither IC50, Ki, nor % inhibition at any concentration—have been published for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea. A structurally related cyclopropyl urea derivative, compound 38 (lacking the pyridazinone and possessing differing urea-side-chain substitution), demonstrated a sub-nanomolar sEH IC50 in a recombinant human sEH fluorescence-based assay [1]. However, the target compound's 3-phenylpropyl moiety represents a significant structural departure, and no direct or cross-study comparable data justify any potency claim. Any sEH inhibition hypothesis for 2034564-42-4 requires de novo experimental validation.
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | None available (no published measurement) |
| Comparator Or Baseline | Compound 38 (structurally related cyclopropyl urea): sEH IC50 < 1 nM (recombinant human sEH fluorescence assay) |
| Quantified Difference | Cannot be calculated: target compound lacks any published quantitative sEH inhibition data |
| Conditions | Recombinant human sEH fluorescence-based enzyme assay (comparator data context) |
Why This Matters
Procurement for sEH-targeted programs cannot rely on assumed potency; experimental IC50 determination against the specific target is mandatory before committing resources.
- [1] Takai K, Nakajima T, Takanashi Y, Sone T, Nariai T, Chiyo N, Nakatani S, Ishikawa C, Yamaguchi N, Fujita K, Yamada K. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg Med Chem. 2014;22(4):1548-1557. View Source
